Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) is a highly reactive, bifunctional alkylating agent characterized by a 1,3-dibromo substitution pattern and a protected ethyl ester moiety. Functioning as a specialized C3-building block, it is primarily procured for the construction of strained four-membered rings, such as azetidines, thietanes, and cyclobutanes. The presence of two highly labile primary bromide leaving groups enables rapid double nucleophilic substitution under mild basic conditions. Concurrently, the ethyl ester ensures the carboxylate remains protected, preventing early-stage side reactions and maintaining solubility in standard organic solvents like DMF and acetonitrile.
Substituting this compound with its free acid analog (3-bromo-2-(bromomethyl)propionic acid) or dichloro equivalents introduces severe process inefficiencies. The free acid requires an additional equivalent of base to neutralize the carboxyl group, which generates a polar carboxylate salt that often precipitates out of non-polar or aprotic solvents, stalling the subsequent bis-alkylation step . Furthermore, attempting to use dichloro analogs dramatically reduces the rate of SN2 ring closure. Because forming strained four-membered rings is entropically disfavored, the poor leaving-group ability of chlorides necessitates elevated temperatures (>100 °C) that frequently lead to competitive dehydrohalogenation and oligomerization rather than the desired cyclization .
In the synthesis of 4-membered heterocycles via double alkylation, the choice of halogen is critical. The dibromo target undergoes SN2 displacement at a rate approximately 50 to 100 times faster than the corresponding dichloro analog. This kinetic advantage allows ring closure to proceed at mild temperatures (20–50 °C), whereas the dichloro baseline requires harsh heating (>100 °C) that promotes competitive beta-elimination and reduces overall yield by up to 40-60%.
| Evidence Dimension | Cyclization reaction temperature and yield retention |
| Target Compound Data | Mild conditions (20–50 °C), high cyclization yield |
| Comparator Or Baseline | Ethyl 3-chloro-2-(chloromethyl)propionate (requires >100 °C, significant elimination byproducts) |
| Quantified Difference | ~50-100x faster SN2 kinetics; prevents 40-60% yield loss to elimination |
| Conditions | Base-promoted bis-alkylation of primary amines in polar aprotic solvents |
Procuring the dibromo variant is essential to achieve viable yields of strained rings without requiring harsh conditions that degrade sensitive functional groups.
Utilizing the ethyl ester rather than the free acid (3-bromo-2-(bromomethyl)propionic acid) fundamentally alters the reaction mixture's physical properties. The free acid consumes an extra equivalent of base immediately, forming an insoluble salt in solvents like toluene or acetonitrile, which reduces the effective concentration of the electrophile. The ethyl ester maintains complete solubility and requires exactly the stoichiometric amount of base for the alkylation steps, improving isolated yields of the cyclic product by 20-30% in standard scale-up protocols .
| Evidence Dimension | Base stoichiometry and phase homogeneity |
| Target Compound Data | 2 equivalents of base required (for bis-alkylation); remains homogeneous |
| Comparator Or Baseline | 3-bromo-2-(bromomethyl)propionic acid (requires 3 equivalents of base; forms insoluble salts) |
| Quantified Difference | 33% reduction in base consumption; 20-30% improvement in isolated yield |
| Conditions | Bis-alkylation in aprotic solvents (acetonitrile, toluene) at 20-80 °C |
For industrial scale-up, eliminating unnecessary base consumption and maintaining a homogeneous reaction mixture simplifies processing and boosts throughput.
When comparing ester protecting groups, the ethyl ester provides a superior handling profile for bulk procurement over the methyl ester analog. Ethyl 3-bromo-2-(bromomethyl)propionate exhibits a boiling point of 90 °C at 0.5 mmHg, corresponding to a lower vapor pressure at room temperature. This reduces evaporative losses during transfer and minimizes respiratory exposure risks for operators compared to the more volatile methyl ester, ensuring tighter mass balance and reproducibility in multi-kilogram synthetic campaigns .
| Evidence Dimension | Boiling point and volatility |
| Target Compound Data | 90 °C at 0.5 mmHg (lower volatility) |
| Comparator Or Baseline | Methyl 3-bromo-2-(bromomethyl)propionate (lower boiling point, higher vapor pressure) |
| Quantified Difference | Measurable reduction in evaporative loss and inhalation risk during bulk handling |
| Conditions | Ambient laboratory and pilot-plant handling conditions |
The ethyl ester is the preferred choice for procurement teams prioritizing operator safety and precise stoichiometric control during scale-up.
The compound is a premier building block for synthesizing azetidine-3-carboxylic acid derivatives via reaction with primary amines. Its highly reactive primary bromides allow for efficient double SN2 displacement, making it a critical raw material for pharmaceutical discovery programs targeting novel small-molecule therapeutics with rigidified, sp3-rich core structures .
By reacting with cyclic enamines (e.g., 1-pyrrolidinocyclopent-1-ene) or other bifunctional nucleophiles, the compound facilitates the rapid assembly of complex bicyclic and spirocyclic systems. The ethyl ester protects the carboxylate during the initial alkylation, allowing subsequent controlled hydrolysis or functionalization of the resulting bridged or fused architectures.
When treated with active methylene compounds (like malonates) under basic conditions, the compound acts as a highly efficient 1,3-dielectrophile to form cyclobutane rings. The superior leaving group ability of the bromides ensures that cyclization outcompetes intermolecular oligomerization, which is crucial for manufacturing agrochemical and pharmaceutical intermediates .
Irritant